Thiacremonone
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Overview
Description
Thiacremonone belongs to the class of organic compounds known as acyloins. These are organic compounds containing an alpha hydroxy ketone. Acyloins are formally derived from reductive coupling of carboxylic acyl groups. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.
Scientific Research Applications
1. Anti-Obesity Effects
Thiacremonone, a sulfur compound from garlic, has been found to have significant anti-obesity effects. In a study on obese db/db mice, this compound treatment led to weight loss and reductions in blood triglyceride and glucose levels, and decreased lipid accumulation in the liver. This suggests this compound's potential role in managing obesity and related metabolic syndromes (Ban et al., 2012).
2. Anti-Cancer Properties
Research indicates that this compound may enhance the effectiveness of chemotherapy drugs like docetaxel in treating cancer. For instance, it was shown to increase the susceptibility of prostate cancer cells to docetaxel by inactivating NF-κB, a factor involved in drug resistance (Ban et al., 2009). Additionally, this compound has been found to induce apoptosis in lung cancer cells, suggesting its utility as an adjuvant anti-cancer agent (Jo et al., 2014).
3. Neuroprotective Effects
This compound has shown promising results in neuroprotection, particularly related to Alzheimer's disease. It was found to reduce memory impairment, glial activation, and amyloidogenesis in mice models, indicating potential for intervention in neurodegenerative diseases (Lin et al., 2012).
4. Anti-inflammatory and Arthritis Effects
The compound also exhibits significant anti-inflammatory properties. A study demonstrated that this compound reduced inflammatory and arthritic responses in various models by inhibiting NF-κB activation, which is a critical factor in inflammatory response genes (Ban et al., 2009).
5. Osteoclast Differentiation
This compound has been observed to suppress osteoclast differentiation in bone marrow macrophages, suggesting its potential as a therapeutic agent for bone diseases like osteoporosis and osteoarthritis (Park et al., 2017).
6. Antioxidant Effects
Studies also indicate that this compound has antioxidant properties, contributing to its potential in improving memory dysfunction in Alzheimer's disease models (Yun et al., 2015).
7. Hepatoprotective Properties
This compound was found to have hepatoprotective effects against acetaminophen-induced acute hepatic failure, indicating its potential use in treating drug-induced hepatic failure (Kim et al., 2013).
Properties
CAS No. |
96504-28-8 |
---|---|
Molecular Formula |
C6H8O3S |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
2,4-dihydroxy-2,5-dimethylthiophen-3-one |
InChI |
InChI=1S/C6H8O3S/c1-3-4(7)5(8)6(2,9)10-3/h7,9H,1-2H3 |
InChI Key |
JYMIRUWYSKOKRU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(S1)(C)O)O |
Canonical SMILES |
CC1=C(C(=O)C(S1)(C)O)O |
Synonyms |
thiacremonone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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